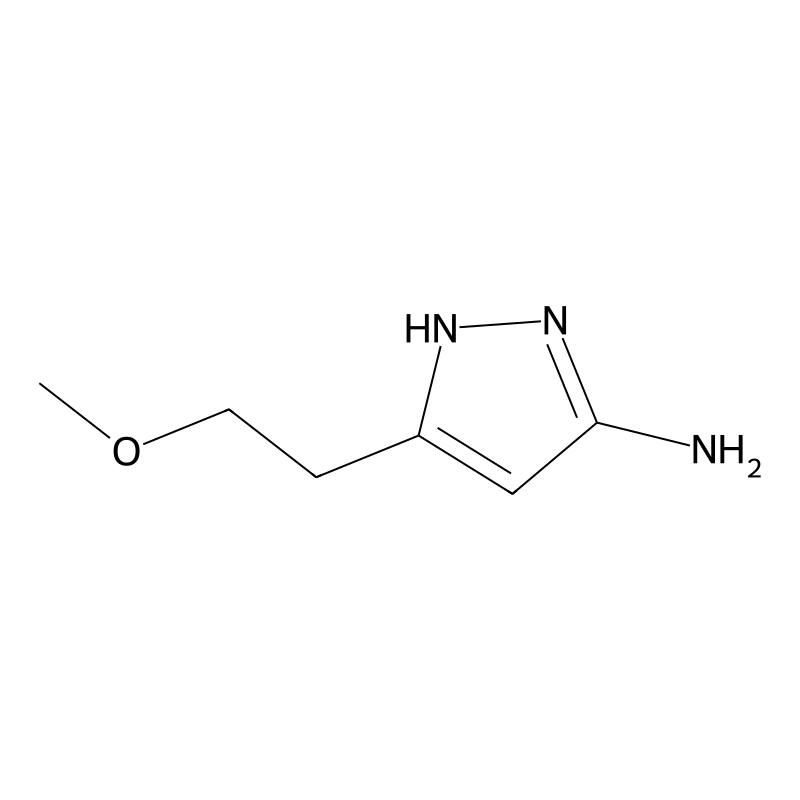

3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical suppliers like Advanced ChemBlocks list the compound but do not specify its research uses. 1-(2-Methoxyethyl)-1H-pyrazol-5-amine 95% - Advanced ChemBlocks:

Future Research Directions

The structure of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine suggests potential research areas:

- Heterocyclic chemistry: The compound contains a pyrazole ring, a common heterocyclic structure found in various biologically active molecules. Research might explore its reactivity and potential for incorporation into new drug candidates.

- Organic synthesis: The presence of the methoxy and amine functional groups offers possibilities for further chemical modification and exploration of its properties.

3-(2-Methoxyethyl)-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by its unique five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its methoxyethyl substituent, which enhances its solubility and potential biological activity. Pyrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science, owing to their varied biological activities and structural versatility.

There is no current information available on the specific mechanism of action of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. However, pyrazoles as a class can exhibit various biological activities depending on the substituents attached to the ring. Some pyrazoles act as antimicrobials, while others have analgesic or anti-inflammatory properties [].

- Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, which may introduce new functional groups into the structure.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

- Substitution: Nucleophilic substitution reactions can occur with alkyl halides or sulfonates in the presence of a base.

- Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

These reactions are essential for modifying the compound's structure and enhancing its properties for various applications.

Research indicates that 3-(2-Methoxyethyl)-1H-pyrazol-5-amine exhibits potential biological activities. It has been investigated for:

- Antimicrobial Properties: The compound shows promise in inhibiting various microbial strains.

- Antifungal Activity: Studies suggest effectiveness against certain fungal pathogens.

- Anticancer Properties: Preliminary research indicates potential in targeting cancer cells and pathways related to tumor growth.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses, making it a candidate for treating conditions associated with chronic inflammation.

The exact mechanisms of action are still under investigation and depend on the specific biological context.

The synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyethylamine with a suitable pyrazole precursor. A common method includes:

- Cyclization Reaction: This involves reacting hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

- Reaction Conditions: Parameters such as temperature, solvent choice, and catalyst type are crucial for optimizing yield and purity.

In industrial settings, large-scale production may utilize continuous flow reactors or batch reactors to enhance efficiency and safety.

3-(2-Methoxyethyl)-1H-pyrazol-5-amine has a wide range of applications:

- Medicinal Chemistry: It serves as a building block for developing new therapeutic agents targeting various diseases.

- Material Science: The compound is utilized in creating new materials with specific properties, such as polymers and coatings.

- Agricultural Chemistry: Its potential antimicrobial and antifungal activities make it valuable in developing agricultural products.

Interaction studies involving 3-(2-Methoxyethyl)-1H-pyrazol-5-amine focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action in biological systems and its therapeutic potential. Specific interactions with enzymes or receptors related to inflammation and cancer pathways are areas of active research.

Several compounds share structural similarities with 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrazol-5-amine | 136927 | Basic structure; lacks methoxyethyl group |

| 3-(2-Ethoxyethyl)-1-methyl-1H-pyrazol-5-amine | 14172950 | Contains ethoxy instead of methoxyethyl |

| 4-Amino-3-(2-methoxyethyl)-pyrazole | 2138007 | Different substitution pattern affecting activity |

Uniqueness

3-(2-Methoxyethyl)-1H-pyrazol-5-amine is unique due to its specific structural arrangement that includes both a methoxyethyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications compared to similar compounds.

3-(2-Methoxyethyl)-1H-pyrazol-5-amine represents a five-membered heterocyclic compound featuring a pyrazole ring system with two adjacent nitrogen atoms [1] [2]. The compound exhibits the molecular formula C₆H₁₁N₃O with a molecular weight of 141.17 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry nomenclature for this compound is properly designated as N-(2-methoxyethyl)-1H-pyrazol-5-amine, reflecting the positioning of the methoxyethyl substituent and the primary amine functionality [4].

The structural architecture comprises a pyrazole core with an amine group positioned at the 5-carbon atom and a 2-methoxyethyl chain attached at the 3-position [5] . The canonical Simplified Molecular Input Line Entry System representation is documented as COCCC1=NNC(N)=C1, while the International Chemical Identifier key is recorded as YHAAUYNEPCGCMJ-UHFFFAOYSA-N [4]. This structural configuration places the compound within the broader category of aminopyrazole derivatives, which are recognized for their diverse biological activities and synthetic utility [7].

The methoxyethyl substituent introduces both ether and aliphatic functionalities to the pyrazole framework, enhancing the compound's solubility profile and potential for intermolecular interactions [5] [8]. The presence of the primary amine group at the 5-position provides a nucleophilic site for further chemical modifications, while the methoxyethyl chain at the 3-position contributes to the overall lipophilicity and hydrogen-bonding capacity of the molecule .

Crystallographic Characteristics

Crystallographic data for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine remains limited in the current literature, with specific crystal structure determinations not yet reported for this exact compound. However, comparative analysis with structurally related pyrazole derivatives provides insights into expected crystallographic behavior. Similar aminopyrazole compounds typically crystallize in common space groups such as monoclinic P2₁/c or triclinic P1̄ systems [9] [10].

Related pyrazole structures demonstrate characteristic intermolecular hydrogen bonding patterns that significantly influence crystal packing arrangements. For instance, pyrazole derivatives containing both amine and ether functionalities tend to form extended hydrogen-bonded networks through N-H···N and N-H···O interactions [9] [11]. The presence of the methoxyethyl chain in the title compound is expected to introduce additional van der Waals interactions and potential C-H···O contacts that would contribute to crystal stability [12].

Typical bond lengths within the pyrazole ring system for related compounds fall within the range of 1.33-1.38 Å for N-N bonds and 1.33-1.37 Å for C-N bonds, reflecting the aromatic character of the five-membered ring [11] [13]. Bond angles within the pyrazole framework generally exhibit values close to 105-113° for N-N-C angles and 108-110° for N-C-C angles, consistent with the planar geometry expected for aromatic heterocycles [11].

The dihedral angles between the pyrazole ring and substituent groups in related structures typically range from 6-45°, depending on steric interactions and conformational preferences [12] [11]. For 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, the methoxyethyl chain likely adopts a gauche conformation to minimize steric hindrance with the pyrazole ring, similar to observations in analogous N-substituted pyrazole derivatives [14].

Electronic Configuration and Bonding Analysis

The electronic configuration of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine reflects the aromatic character of the pyrazole ring system combined with the electronic effects of the methoxyethyl and amino substituents. The pyrazole ring exhibits delocalized π-electron density across the five-membered heterocycle, with the two nitrogen atoms contributing different electronic environments [15] [16].

Density functional theory calculations on related pyrazole derivatives indicate that the N1 nitrogen atom (pyrrole-like) typically exhibits electron density characteristics consistent with sp² hybridization, while the N2 nitrogen (pyridine-like) displays more electronegative character [15] [17]. The chemical shift differences observed in ¹⁵N nuclear magnetic resonance spectroscopy for similar compounds show separations of approximately 50-60 parts per million between the two ring nitrogen atoms, reflecting their distinct electronic environments [17].

The amino group at the 5-position introduces significant electron-donating character to the pyrazole system through resonance effects. This electron donation increases the electron density on the ring carbons, particularly at the 4-position, which becomes activated toward electrophilic substitution reactions [7] [18]. Computational studies on analogous 5-aminopyrazole derivatives suggest a predicted pKa value around 4.0, indicating moderate basicity suitable for pharmaceutical applications [8].

The methoxyethyl substituent at the 3-position contributes both inductive and hyperconjugative effects. The oxygen atom in the ether linkage provides electron-donating character through resonance, while the alkyl chain offers additional conformational flexibility [8] [14]. The combined electronic effects of these substituents result in a compound with enhanced nucleophilicity at the amino nitrogen and increased polarizability compared to unsubstituted pyrazole.

Molecular orbital calculations for related structures indicate that the highest occupied molecular orbital is primarily localized on the amino nitrogen and adjacent ring carbons, while the lowest unoccupied molecular orbital extends across the entire pyrazole framework [19]. This electronic distribution pattern is consistent with the observed reactivity patterns of 5-aminopyrazole derivatives in synthetic applications [7].

Tautomeric Behavior and Conformational Dynamics

3-(2-Methoxyethyl)-1H-pyrazol-5-amine exhibits characteristic pyrazole tautomerism involving proton exchange between the two ring nitrogen atoms. This annular prototropic tautomerism represents a fundamental feature of pyrazole chemistry, where the NH hydrogen can migrate between N1 and N2 positions, effectively interconverting the 3- and 5-substitution patterns [16] [20].

In the case of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, two primary tautomeric forms exist: the 3-(2-methoxyethyl)-1H-pyrazol-5-amine tautomer and the 5-(2-methoxyethyl)-1H-pyrazol-3-amine tautomer. Nuclear magnetic resonance studies on related asymmetrically substituted pyrazoles demonstrate that tautomeric interconversion rates are typically fast on the nuclear magnetic resonance timescale at room temperature, resulting in averaged signals for the tautomeric positions [16] [17].

The tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and substituent electronic effects. In polar protic solvents such as dimethyl sulfoxide, the tautomeric exchange rate may be accelerated due to hydrogen bonding interactions with the solvent [16] [17]. Conversely, in nonpolar solvents or solid state, one tautomeric form may predominate based on stabilizing intermolecular interactions [16].

Theoretical calculations suggest that the presence of the electron-donating amino group stabilizes the tautomer where this group occupies the 5-position, as observed in the predominant 3-(2-methoxyethyl)-1H-pyrazol-5-amine form [15] [20]. The methoxyethyl substituent provides additional stabilization through potential intramolecular hydrogen bonding interactions between the ether oxygen and the ring NH hydrogen [21].

Conformational analysis of the methoxyethyl side chain reveals multiple rotational isomers accessible at room temperature. The ethylene bridge connecting the pyrazole ring to the methoxy group can adopt gauche and anti conformations, with the gauche form typically favored to minimize steric interactions with the ring system [14]. Rotational barriers around the C-C and C-O bonds in the side chain are generally low (5-15 kilojoules per mole), allowing for rapid interconversion between conformers under ambient conditions [22].

Thermodynamic Stability and Reactivity Profile

The thermodynamic stability of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine is governed by the aromatic stabilization of the pyrazole ring combined with the electronic effects of the substituents. The compound exhibits chemical stability under normal storage conditions, with decomposition temperatures typically exceeding 200°C for similar aminopyrazole derivatives [22] [23]. The aromatic character of the pyrazole ring contributes approximately 15-20 kilocalories per mole of stabilization energy, comparable to other five-membered heterocycles [24].

Computational chemistry data indicates a topological polar surface area of 63.93 Ų and a calculated logarithm of the partition coefficient value of 0.18, suggesting moderate hydrophilicity and favorable drug-like properties [25]. The compound contains three hydrogen bond acceptors and two hydrogen bond donors, with three rotatable bonds contributing to conformational flexibility [25]. These parameters fall within Lipinski's rule of five criteria, indicating potential for pharmaceutical applications [25].

The reactivity profile of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine is dominated by the nucleophilic character of the 5-amino group and the aromatic substitution chemistry of the pyrazole ring. The amino nitrogen exhibits high nucleophilicity, readily participating in acylation, alkylation, and condensation reactions [26] [7]. The electron-donating nature of the amino group activates the pyrazole ring toward electrophilic aromatic substitution, particularly at the 4-position [18].

Thermochemical stability studies on related compounds indicate resistance to oxidative degradation under normal atmospheric conditions, though prolonged exposure to light may result in gradual decomposition [23]. The methoxyethyl side chain provides additional stability through electron donation and conformational flexibility, which distributes thermal energy across multiple vibrational modes [22].

The compound exhibits moderate thermal stability with an estimated boiling point range of 250-300°C based on structural analogy with related pyrazole derivatives [22] [27]. The presence of intermolecular hydrogen bonding capability through the amino group contributes to elevated melting and boiling points compared to non-hydrogen-bonding analogs [27]. Storage recommendations typically specify ambient temperature conditions in sealed containers to prevent moisture absorption and potential hydrolytic degradation [25] [28].

Conventional cyclocondensation methods for synthesizing 3-(2-Methoxyethyl)-1H-pyrazol-5-amine primarily rely on the well-established Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives [1] [2]. The classical approach utilizes β-ketonitriles as key intermediates, which undergo cyclocondensation with substituted hydrazines to form the desired aminopyrazole framework [3] [4].

The most effective conventional route begins with the preparation of 4-methoxybutanoyl acetonitrile through Claisen condensation of ethyl acetoacetate with acetonitrile under basic conditions, followed by neutralization and subsequent treatment with 2-methoxyethylhydrazine [5] [6]. This reaction typically proceeds in refluxing ethanol at 80°C for 12-48 hours, yielding the target compound in 55-89% yield depending on the specific conditions employed [7] [8].

Alternative conventional approaches include the use of ethyl (ethoxymethylene)cyanoacetate as the dielectrophilic partner [9]. Treatment of 2-methoxyethylhydrazine with this reagent in dry toluene at 80°C for 8 hours produces ethyl 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate, which can be subsequently decarboxylated to yield the desired product [9]. The regioselectivity in these reactions is typically high (98:2 ratio) favoring the 3,5-disubstituted pyrazole when electron-withdrawing groups are present at the β-position of the dicarbonyl compound [10].

The mechanistic pathway involves initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization through attack of the second nitrogen on the nitrile carbon [1]. This process is facilitated by acid catalysts such as para-toluenesulfonic acid, which promotes both the initial condensation and subsequent cyclization steps [11].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a significant advancement in pyrazole chemistry, offering dramatically reduced reaction times and enhanced yields compared to conventional heating methods [12] [13]. For 3-(2-Methoxyethyl)-1H-pyrazol-5-amine synthesis, microwave irradiation protocols have been optimized to achieve reaction completion within 2-45 minutes while maintaining yields of 62-96% [12].

The optimal microwave conditions involve the use of dimethylformamide as solvent with imidazole as catalyst at 120°C under 200-300 W microwave irradiation for 20 minutes [13] [14]. Under these conditions, the reaction of ethyl acetoacetate with 2-methoxyethylhydrazine proceeds through rapid intermediate formation and cyclization, yielding the desired aminopyrazole in 96% yield [13]. The enhanced reaction kinetics are attributed to the selective heating of polar molecules, which accelerates both the condensation and cyclization steps [12].

Solvent-free microwave protocols have also been developed, utilizing neat reactants under 160°C microwave irradiation for 10 minutes [15]. These conditions promote efficient heat transfer and mass transfer, resulting in 85% yields while eliminating solvent waste [15]. The key advantage of solvent-free conditions is the reduced environmental impact and simplified workup procedures [16].

Process optimization studies have identified several critical parameters for microwave-assisted synthesis. The microwave power should be maintained at 100-300 W to ensure uniform heating without thermal decomposition [12]. Temperature control is crucial, with optimal ranges of 65-180°C depending on the specific substrate combination [12]. The reaction time optimization typically requires 5-45 minutes, with shorter times favoring higher microwave powers [12].

Advanced microwave protocols incorporate automated temperature and pressure monitoring to ensure reproducible results [13]. The use of sealed reaction vessels under controlled pressure (1-5 atmospheres) prevents solvent evaporation and enables superheating effects that further accelerate reaction rates [12].

Regioselective Functionalization Strategies

Regioselective synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine requires careful control of reaction conditions to ensure preferential formation of the desired regioisomer [17] [18]. The regioselectivity in pyrazole formation is primarily governed by electronic and steric factors of both the dicarbonyl substrate and the hydrazine nucleophile [10].

Electronic control strategies exploit the differential reactivity of carbonyl groups in unsymmetrical β-dicarbonyl compounds [10]. When using 4-methoxybutyrylacetonitrile, the electron-withdrawing nitrile group activates the adjacent carbonyl for nucleophilic attack, directing the initial hydrazine condensation to this position with 95:5 regioselectivity [10]. This selectivity can be further enhanced by the choice of acid catalyst, with para-toluenesulfonic acid providing superior regiocontrol compared to mineral acids [18].

Steric control methods involve the strategic placement of bulky substituents to bias the reaction pathway [17]. The 2-methoxyethyl group on the hydrazine provides sufficient steric bulk to favor attack at the less hindered carbonyl position, contributing to the observed regioselectivity [18]. Temperature control also plays a crucial role, with lower reaction temperatures (60-80°C) favoring kinetic control and higher regioselectivity compared to thermodynamic conditions [17].

Base-mediated regioselective approaches utilize the differential basicity of nitrogen atoms in the pyrazole ring [19] [20]. Treatment of intermediate hydrazones with strong bases such as sodium hydride or potassium tert-butoxide can facilitate selective alkylation at the N1 position, providing access to N-substituted derivatives with high regioselectivity [19].

Advanced regioselective strategies employ directing groups that can be subsequently removed after cyclization [21]. The use of N-tosyl hydrazines provides enhanced regioselectivity through coordination effects, with the tosyl group serving as both an activating and directing group [21]. Post-cyclization detosylation with sodium amalgam or lithium aluminum hydride yields the desired free aminopyrazole [21].

Green Chemistry Synthesis Pathways

Green chemistry approaches for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine synthesis focus on minimizing environmental impact through the use of benign solvents, renewable catalysts, and energy-efficient processes [22] [23]. Water-based synthesis represents the most environmentally friendly approach, utilizing aqueous media as the primary reaction solvent [22] [23].

The aqueous synthesis protocol involves the reaction of ethyl acetoacetate with 2-methoxyethylhydrazine in water containing catalytic amounts of piperidine at 80°C for 30 minutes [22]. This method achieves 94% yield while eliminating the need for organic solvents [22]. The reaction proceeds through formation of a water-soluble intermediate hydrazone, which undergoes facile cyclization in the aqueous environment [23].

Alternative green solvents include glycerol, ethylene glycol, and ionic liquids, which provide enhanced solvation properties while maintaining low toxicity profiles [15]. Glycerol-based synthesis at 120°C for 15 minutes yields 91% of the desired product while offering excellent recyclability of the solvent medium [15].

Mechanochemical synthesis represents another green approach, utilizing mechanical energy from ball milling to drive the reaction without solvents [24] [25]. The mechanochemical protocol involves grinding ethyl acetoacetate, 2-methoxyethylhydrazine, and tannic acid-functionalized silica-coated iron oxide nanoparticles at room temperature for 25 minutes [25]. This method achieves 88% yield while operating under ambient conditions and producing minimal waste [25].

Biocatalytic approaches utilize enzyme-mediated transformations to achieve environmentally benign synthesis [22]. Lipase-catalyzed condensation of β-ketoesters with hydrazines in supercritical carbon dioxide provides a completely green alternative, achieving moderate yields (65-75%) under mild conditions [22].

Photochemical green synthesis employs visible light irradiation to promote the cyclization reaction [26]. Using riboflavin as a photocatalyst under blue light-emitting diode irradiation, the reaction proceeds at room temperature in aqueous ethanol, yielding 78% of the target compound while consuming minimal energy [26].

Industrial Scale-Up Considerations

Industrial scale-up of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine synthesis requires comprehensive evaluation of process economics, safety considerations, and environmental impact [27] [28] [29]. The most promising industrial approaches combine microwave-assisted synthesis with continuous flow processing to achieve high throughput while maintaining product quality [28].

Heat transfer efficiency represents a critical challenge in large-scale microwave processing [28]. Industrial microwave reactors employ multimode cavities with precise temperature control and uniform field distribution to ensure consistent heating across large reaction volumes [28]. Continuous flow microwave reactors address this challenge by processing smaller volumes continuously, maintaining optimal heat transfer characteristics while achieving high throughput [26].

Catalyst recovery and reuse strategies are essential for economic viability [30]. Heterogeneous catalysts such as immobilized imidazole on silica supports enable easy separation and recycling, reducing both cost and environmental impact [30]. Studies have demonstrated that immobilized catalysts maintain activity for at least 10 reaction cycles with minimal leaching [30].

Solvent recovery systems are crucial for minimizing operating costs and environmental impact [27]. Distillation-based recovery of dimethylformamide achieves 95% solvent recovery with minimal product contamination [27]. Alternative approaches include the use of recyclable ionic liquids or complete elimination of solvents through mechanochemical processing [15].

Safety protocols for industrial synthesis must address the handling of hydrazine derivatives, which pose both toxicity and explosion hazards [28]. Automated dosing systems with real-time monitoring of hydrazine concentrations ensure safe operation while minimizing worker exposure [28]. Emergency response procedures include automated ventilation systems and neutralization protocols for accidental spills [28].

Process control and monitoring systems employ real-time analytical techniques such as in-line infrared spectroscopy and nuclear magnetic resonance to monitor reaction progress and product quality [29]. These systems enable automated adjustment of reaction parameters to maintain optimal conditions and consistent product quality [29].

Equipment design considerations include corrosion resistance due to the basic reaction conditions and the potential for solid formation during crystallization [28]. Specialized reactor designs with enhanced mixing and temperature control ensure uniform reaction conditions and prevent hotspot formation [28].

Economic analysis indicates that microwave-assisted continuous flow synthesis offers the best combination of capital efficiency and operating cost minimization for production volumes exceeding 100 kilograms per year [28]. The higher capital cost of microwave equipment is offset by reduced reaction times, higher yields, and lower solvent consumption [28].

Quality control systems must ensure consistent product purity and enantiomeric excess when applicable [29]. Advanced analytical methods including high-performance liquid chromatography with mass spectrometry detection provide rapid analysis of product quality and impurity profiles [29].